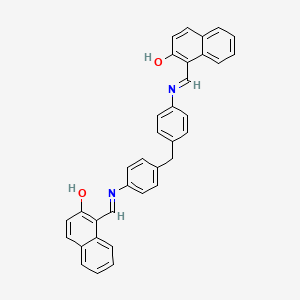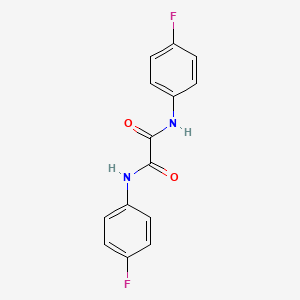![molecular formula C16H12Cl5NO B11958871 N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide CAS No. 81012-95-5](/img/structure/B11958871.png)
N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide is an organochlorine compound known for its significant applications in various fields, including agriculture and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide typically involves the reaction of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then subjected to purification processes, such as recrystallization, to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on biological systems and its potential use as a biocide.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Used in the production of other chemicals and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide involves its interaction with cellular components, leading to disruption of normal cellular functions. The compound targets specific enzymes and receptors, interfering with their normal activity. This can result in the inhibition of metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its use as an insecticide.
2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol (Dicofol): Used as an acaricide.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE): A metabolite of DDT.
Uniqueness
N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance .
Propriétés
Numéro CAS |
81012-95-5 |
|---|---|
Formule moléculaire |
C16H12Cl5NO |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C16H12Cl5NO/c1-10(23)22-15(16(19,20)21,11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9H,1H3,(H,22,23) |
Clé InChI |
MCSLBZGLEIGWTI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanol](/img/structure/B11958812.png)


![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11958832.png)









